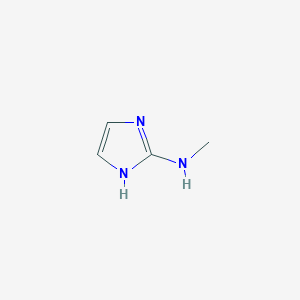

N-Methyl-1H-imidazol-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Methyl-1H-imidazol-2-amine derivatives involves multiple pathways. One approach involves the reductive amination of primary and secondary amines with 1-methyl-2-carboxaldehyde, utilizing sodium cyanoborohydride as a reductant to yield ligands with variable second-coordination spheres (Cheruzel et al., 2011). Another pathway includes the electrophilic amination of Grignard reagents with 2-Imidazolidinone O-sulfonyloxime, leading to N-alkylated imines that can be hydrolyzed to primary amines or reduced to N-methyl secondary amines (Kitamura et al., 2003).

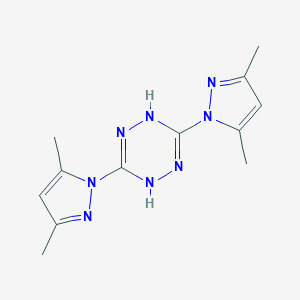

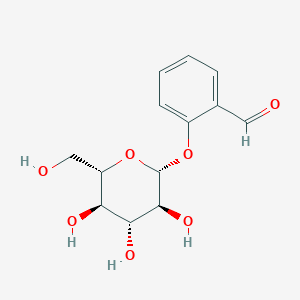

Molecular Structure Analysis

The molecular structure of N-Methyl-1H-imidazol-2-amine is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is crucial for its chemical behavior and the formation of various derivatives. For example, the synthesis of 1-(4-imidazolyl)methyl-4-sulfonylbenzodiazepines, showcases the use of N-Methyl-1H-imidazol-2-amine in creating compounds with significant biological activity (Chen et al., 2001).

Chemical Reactions and Properties

N-Methyl-1H-imidazol-2-amine participates in various chemical reactions, including reductive N-alkylation and oxidative annulation, demonstrating its versatility as a synthetic intermediate. An example of its application includes the triethylsilane mediated reductive N-alkylation, leading to tertiary amines with high yields (Chen et al., 2001). Additionally, it can undergo oxidative annulation with aryl methyl ketones in the presence of TEMPO, forming imidazole skeletons (Geng et al., 2022).

Physical Properties Analysis

The physical properties of N-Methyl-1H-imidazol-2-amine, such as melting point, boiling point, and solubility, are determined by its molecular structure. While specific physical properties are not detailed in the provided references, these properties typically influence the compound's behavior in synthesis and its applicability in various chemical reactions.

Chemical Properties Analysis

N-Methyl-1H-imidazol-2-amine's chemical properties, including reactivity with different reagents and stability under various conditions, make it a valuable intermediate in organic synthesis. Its ability to participate in electrophilic amination, reductive alkylation, and oxidative annulation highlights its chemical versatility. The synthesis of imidazole derivatives through reactions with aryl methyl ketones and primary amines, facilitated by the presence of TEMPO, exemplifies its utility in synthesizing complex molecules (Geng et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity: A study highlighted the potential of a compound structurally related to N-Methyl-1H-imidazol-2-amine as an antihypertensive agent, acting as an I1 imidazoline receptor agonist (S. Aayisha et al., 2019).

Ligand Preparation: N-Methyl-1H-imidazol-2-amine derivatives can be used to prepare imidazole-amine ligands, offering potential for various functionalizations (Lionel Cheruzel et al., 2011).

Antifungal Properties: New analogues of N-Methyl-1H-imidazol-2-amine have shown promising antifungal properties and cellular selectivity (M. Setzu et al., 2002).

Proton-Conductive Framework: A Cadmium-Organic Framework containing N-Methyl-1H-imidazol-2-amine has been identified as highly proton-conductive, effective in detecting low concentrations of ammonia and amine gases at room temperature (Ruilan Liu et al., 2018).

Antimicrobial Agents: Imidazo-[1,2-a]pyridine derivatives of N-Methyl-1H-imidazol-2-amine have potential as effective antimicrobial agents against various bacteria and fungi (N. Desai et al., 2012).

Synthesis of Nitrogen-Rich Compounds: N-Methyl-1H-imidazol-2-amine based compounds are being explored for their potential in nitrogen-rich gas generators due to their high positive heats of formation (D. Srinivas et al., 2014).

Electrophilic Amination: A study demonstrated the synthesis of primary amines and N-methyl secondary amines by electrophilic amination of Grignard reagents with 2-Imidazolidinone O-Sulfonyloxime (Mitsuru Kitamura et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Imidazole and its derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Eigenschaften

IUPAC Name |

N-methyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHZCQMCOVXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1H-imidazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.